4-Amino-2-methoxypyrimidine-5-carbonitrile

Description

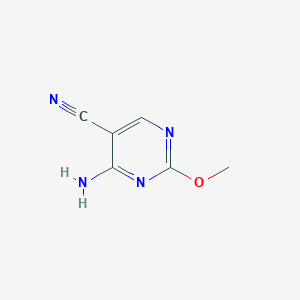

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methoxypyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJTWQSCORECON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290114 | |

| Record name | 4-amino-2-methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6964-55-2 | |

| Record name | 6964-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methoxypyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-methoxypyrimidine-5-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-amino-2-methoxypyrimidine-5-carbonitrile, a key heterocyclic building block for researchers, scientists, and drug development professionals. The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, and the specific functionalization of this target molecule makes it a valuable intermediate in the synthesis of various biologically active compounds. This document delves into three principal synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction: The Significance of 4-Amino-2-methoxypyrimidine-5-carbonitrile

The pyrimidine ring system is a fundamental component of numerous biologically significant molecules, including nucleic acids and a plethora of pharmaceuticals. The strategic placement of amino, methoxy, and cyano groups on the pyrimidine scaffold, as seen in 4-amino-2-methoxypyrimidine-5-carbonitrile, imparts unique electronic and steric properties that are highly sought after in drug design. The amino group can act as a hydrogen bond donor and a key interaction point with biological targets, while the methoxy group can modulate lipophilicity and metabolic stability. The nitrile group is a versatile functional handle that can be further transformed into other functionalities, such as amines or carboxylic acids, expanding the accessible chemical space for lead optimization.

This guide explores the primary methodologies for the construction of this important synthetic intermediate, providing the necessary details for its practical implementation in a laboratory setting.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of 4-amino-2-methoxypyrimidine-5-carbonitrile can be approached through several distinct pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and the need for specific regiochemical control. This guide will focus on three robust and scientifically sound strategies:

-

Pathway 1: Direct Cyclocondensation - A convergent approach involving the direct formation of the pyrimidine ring from acyclic precursors.

-

Pathway 2: Synthesis via a Dichloro-pyrimidine Intermediate - A stepwise approach that relies on the sequential functionalization of a pre-formed pyrimidine core.

-

Pathway 3: Synthesis from a Mercaptopyrimidine Precursor - An alternative route that utilizes a sulfur-containing intermediate for subsequent conversion to the target methoxy derivative.

Pathway 1: Direct Cyclocondensation with O-Methylisourea

This is arguably the most efficient and atom-economical approach to 4-amino-2-methoxypyrimidine-5-carbonitrile. It involves a one-pot cyclocondensation reaction between O-methylisourea and a suitable three-carbon electrophilic component, typically an activated malononitrile derivative.

Mechanistic Rationale

The core of this pathway is the classic pyrimidine synthesis, which involves the reaction of an amidine (in this case, O-methylisourea) with a 1,3-dielectrophilic species. The use of ethoxymethylenemalononitrile as the three-carbon component is advantageous as the ethoxy group acts as a good leaving group, facilitating the initial nucleophilic attack and subsequent cyclization.

The reaction proceeds through an initial Michael-type addition of the O-methylisourea to the activated double bond of ethoxymethylenemalononitrile. This is followed by an intramolecular cyclization with the elimination of ethanol, leading to the formation of the aromatic pyrimidine ring. The use of a base, such as sodium ethoxide, is crucial to deprotonate the O-methylisourea, enhancing its nucleophilicity.

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-2-methoxypyrimidine-5-carbonitrile

Executive Summary: This document provides an in-depth technical analysis of 4-Amino-2-methoxypyrimidine-5-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The pyrimidine-5-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as a foundational component for a wide array of therapeutic agents. This guide details the compound's chemical identity, core physicochemical properties, spectroscopic signature, and practical experimental protocols for its characterization. It is designed to be a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic molecules.

Introduction

The Pyrimidine-5-carbonitrile Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocycle and a core component of essential biomolecules, including the nucleobases cytosine, thymine, and uracil.[1] This natural prevalence has established the pyrimidine scaffold as a highly attractive framework in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The carbonitrile group at the 5-position is a versatile functional handle, enabling a variety of chemical transformations to build molecular complexity and fine-tune biological activity.[1]

Significance and Potential Applications of 4-Amino-2-methoxypyrimidine-5-carbonitrile

4-Amino-2-methoxypyrimidine-5-carbonitrile is a valuable building block for the synthesis of more complex, biologically active molecules. The strategic placement of the amino, methoxy, and nitrile groups allows for selective modifications, making it an ideal starting material for creating diverse chemical libraries. Research into related pyrimidine-5-carbonitrile structures has shown their potential as inhibitors of key biological targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical in cancer progression.[4][5] The functional groups on this molecule make it a precursor for developing novel kinase inhibitors and other targeted therapeutics.[6]

Chemical Identity and Structure

Nomenclature and Identifiers

A clear identification of the molecule is paramount for regulatory compliance, literature searches, and accurate experimental design. The key identifiers for 4-Amino-2-methoxypyrimidine-5-carbonitrile are summarized below.

| Identifier | Value |

| IUPAC Name | 4-Amino-2-methoxypyrimidine-5-carbonitrile |

| Molecular Formula | C₆H₆N₄O |

| Molecular Weight | 150.14 g/mol |

| CAS Number | Not explicitly assigned; often grouped with related structures. |

| Canonical SMILES | COC1=NC=C(C(=N1)N)C#N |

| InChI Key | Not available; derived from structure. |

Molecular Structure

The molecule consists of a central pyrimidine ring with three distinct functional groups that dictate its chemical behavior and reactivity.

Caption: 2D structure of 4-Amino-2-methoxypyrimidine-5-carbonitrile.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation.

Summary of Properties

| Property | Value / Observation | Rationale and Comparative Insights |

| Appearance | White to pale yellow solid. | Based on analogous compounds like 4-amino-2-(methylthio)pyrimidine-5-carbonitrile.[7] |

| Melting Point | 240 - 242 °C | Data for the closely related 4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile.[8] The high melting point suggests a stable crystal lattice with potential intermolecular hydrogen bonding. |

| Solubility | Slightly soluble in water; Soluble in DMSO, ethanol, methanol. | Inferred from the 2-methyl analog.[9] The amino group and ring nitrogens can hydrogen bond with water, but the overall aromatic system limits aqueous solubility. Good solubility in polar organic solvents is expected. |

| LogP (calculated) | ~0.5 - 1.5 | The methoxy group increases lipophilicity compared to a hydroxyl analog, while the amino group maintains some polarity. This balanced profile is often favorable for drug candidates. |

| pKa (predicted) | ~3.5 - 4.5 (amino group) | The electron-withdrawing nature of the pyrimidine ring and nitrile group reduces the basicity of the exocyclic amino group compared to a simple aniline. |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. The expected spectral data provides a reliable reference for researchers synthesizing or working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.3 ppm (s, 1H): Aromatic proton at the C6 position. Its downfield shift is due to the anisotropic effects of the aromatic ring and the adjacent nitrile group.

-

δ ~7.5 ppm (s, 2H, broad): Protons of the C4-amino group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ ~3.9 ppm (s, 3H): Protons of the C2-methoxy group. This singlet is highly characteristic and typically appears in this region for methoxy groups on aromatic systems.[10]

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165 ppm: C2 carbon, shifted downfield by the attached electronegative oxygen and two nitrogen atoms.

-

δ ~162 ppm: C4 carbon, attached to the amino group.

-

δ ~158 ppm: C6 carbon.

-

δ ~117 ppm: Carbon of the nitrile group (C≡N).

-

δ ~85 ppm: C5 carbon, significantly shielded due to its position between two substituents.

-

δ ~55 ppm: Carbon of the methoxy group (-OCH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3450 - 3300 | N-H (Amino) | Asymmetric & Symmetric Stretching |

| ~2220 | C≡N (Nitrile) | Stretching |

| 1650 - 1550 | C=N, C=C (Ring) | Aromatic Ring Stretching |

| ~1620 | N-H (Amino) | Scissoring (Bending) |

| 1250 - 1200 | C-O (Aryl Ether) | Asymmetric Stretching |

| 1050 - 1000 | C-O (Aryl Ether) | Symmetric Stretching |

Causality: The sharp, intense peak around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group.[12] The pair of bands above 3300 cm⁻¹ confirms the presence of a primary amino group (-NH₂).[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 150.14

-

Key Fragmentation Pathways:

-

Loss of CH₃• (m/z = 135) from the methoxy group.

-

Loss of HCN (m/z = 123) from the pyrimidine ring or nitrile group.

-

Loss of CO (m/z = 122), followed by rearrangement.

-

Experimental Protocols and Workflows

Protocol: Purity Determination by HPLC

This protocol provides a standardized method for assessing the purity of synthesized 4-Amino-2-methoxypyrimidine-5-carbonitrile. A self-validating system includes running a blank, a standard of known concentration, and the sample, ensuring system suitability before analysis.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Workflow: Comprehensive Characterization

A logical workflow ensures that all necessary data for structural confirmation and quality control is acquired efficiently.

Caption: Workflow for the synthesis and characterization of the title compound.

Synthesis and Reactivity

General Synthetic Strategy

The synthesis of 4-amino-5-pyrimidinecarbonitriles is typically achieved through multi-component reactions, which are highly efficient.[14] A common and effective method involves the condensation of an amidine with a malononitrile derivative.[1][15]

Caption: A plausible synthetic pathway for the target molecule.

Key Chemical Transformations

The functional groups of 4-Amino-2-methoxypyrimidine-5-carbonitrile offer several avenues for further chemical modification:

-

Nitrile Group Reduction: The nitrile can be catalytically hydrogenated (e.g., using Raney Nickel) to form the corresponding 5-(aminomethyl) derivative. This transformation is crucial for creating analogs of Vitamin B1 precursors.[1][16]

-

Amino Group Substitution: The C4-amino group can undergo reactions such as acylation or be used in coupling reactions to build more complex structures.

-

Methoxy Group Displacement: While more stable than a thioether, the C2-methoxy group can potentially be displaced by strong nucleophiles under forcing conditions, allowing for the introduction of other substituents at this position.[1]

Safety, Handling, and Storage

Hazard Identification

Based on data from structurally similar aminopyrimidine carbonitriles, the compound should be handled as hazardous.[17]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[17]

-

Signal Word: Danger.[17]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Stability: The compound is expected to be stable under recommended storage conditions.

Conclusion

4-Amino-2-methoxypyrimidine-5-carbonitrile is a synthetically versatile and medicinally relevant heterocyclic building block. Its well-defined physicochemical and spectroscopic properties, outlined in this guide, provide the foundational knowledge required for its effective use in research and development. The strategic combination of its functional groups makes it an important intermediate for the creation of novel therapeutic agents, particularly in the field of oncology. Adherence to the described analytical protocols and safety procedures will ensure both the quality of experimental outcomes and the safety of laboratory personnel.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

CAS#:2436522-51-7 | 4-[(4-Methoxyphenyl)amino]pyrimidine-2-carbonitrile. Chemsrc. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]

-

(PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

-

4-Amino-2-hydroxypyrimidine-5-carbonitrile | CAS 16462-28-5. AMERICAN ELEMENTS. [Link]

-

Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. [Link]

-

4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777. PubChem. [Link]

-

4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]

-

4-Amino-2-(methylthio)pyrimidine-5-carbonitrile - Optional[1H NMR]. Chemical Shifts. [Link]

-

4-Amino-2-mercaptopyrimidine-5-carbonitrile | C5H4N4S | CID 2822202. PubChem. [Link]

-

4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97%. Fisher Scientific. [Link]

-

FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. IJERA. [Link]

-

4-Amino-2-methyl-5-(diphosphooxymethyl)pyrimidine | C6H8N3O7P2-3 | CID 25245586. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97% 25 g | Request for Quote [thermofisher.com]

- 8. 4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile | 209849-42-3 [sigmaaldrich.com]

- 9. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3 [chemicalbook.com]

- 10. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijera.com [ijera.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 16. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 17. 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Structural Elucidation of 4-Amino-2-methoxypyrimidine-5-carbonitrile

Introduction: The Pyrimidine-5-carbonitrile Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1] Its synthetic derivatives are cornerstones of modern pharmacology, exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 4-amino-5-carbonitrile substitution pattern, in particular, creates a versatile pharmacophore that has been successfully exploited in the development of targeted therapies, such as Cyclooxygenase-2 (COX-2) inhibitors and kinase inhibitors for oncology.[3][4][5]

Target Molecule Profile:

| Identifier | Value |

| IUPAC Name | 4-Amino-2-methoxypyrimidine-5-carbonitrile |

| Molecular Formula | C₆H₆N₄O |

| Molecular Weight | 150.14 g/mol |

| Chemical Structure | (See Figure 2) |

Part 1: The Integrated Analytical Workflow

Structural elucidation is not a linear process but an integrated strategy where each analytical technique provides a unique piece of the molecular puzzle. Mass spectrometry offers the overall molecular formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity. The causality is critical: we first confirm the mass to ensure we are analyzing the correct compound, then identify its constituent parts (functional groups), and finally assemble those parts into a definitive 3D structure.

Figure 1: Integrated workflow for structural elucidation.

Part 2: High-Resolution Mass Spectrometry (HRMS) – The Molecular Blueprint

Expertise & Rationale: Before investing time in detailed spectroscopic analysis, it is imperative to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, provides a highly accurate mass measurement of the molecular ion. This allows for the confident determination of the molecular formula, distinguishing it from other potential isomers or impurities. For our target, we expect to see a protonated molecular ion [M+H]⁺.

Predicted HRMS Data

| Parameter | Predicted Value |

| Molecular Formula | C₆H₆N₄O |

| Monoisotopic Mass | 150.05416 Da |

| Predicted [M+H]⁺ Ion | 151.06197 Da |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation for positive-ion ESI.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

LC Method (for purity check):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Positive ESI.

-

Scan Range: 50-500 m/z.

-

Resolution: >60,000 FWHM.

-

Data Analysis: Extract the accurate mass of the primary peak. Use the instrument's software to predict the elemental formula based on this mass, which should match C₆H₆N₄O.

-

Trustworthiness: The protocol's validity is ensured by running a calibration standard before the sample to guarantee mass accuracy within 5 ppm. The chromatographic separation confirms the purity of the sample being analyzed by the mass spectrometer. A plausible fragmentation pattern for this molecule would involve the loss of the methoxy group or rearrangements of the pyrimidine ring, which can be investigated further with tandem MS (MS/MS) if needed.[6]

Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy – Functional Group Fingerprinting

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7] For 4-Amino-2-methoxypyrimidine-5-carbonitrile, we can expect to see characteristic absorption bands for the amine (N-H), nitrile (C≡N), methoxy (C-O), and aromatic ring (C=C, C=N) functionalities.[8][9]

Predicted FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3450 - 3300 | Two distinct bands are characteristic of a primary amine.[9][10] |

| Nitrile (-C≡N) | C≡N Stretch | 2230 - 2210 | A sharp, strong absorption typical for conjugated nitriles.[11][12] |

| Aromatic Ring | C=N and C=C Stretch | 1650 - 1550 | Multiple bands arising from the pyrimidine ring system.[13] |

| Methoxy (-OCH₃) | C-O Asymmetric Stretch | 1275 - 1200 | Strong absorption associated with the aryl-ether linkage. |

| Methoxy (-OCH₃) | C-H Stretch | 2950 - 2850 | Aliphatic C-H stretching from the methyl group.[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Parameters: Typically scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and compare them to the predicted values.

Trustworthiness: This protocol is inherently reliable due to its simplicity and the direct measurement of the neat solid, avoiding solvent interference. The collection of a background spectrum immediately before the sample scan ensures that any environmental changes are accounted for, leading to a clean and interpretable spectrum.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structure

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[7][14] It provides information on the chemical environment of each nucleus (chemical shift), the number of nuclei (integration), and their proximity to one another (coupling). For 4-Amino-2-methoxypyrimidine-5-carbonitrile, ¹H NMR will reveal the protons, while ¹³C NMR will identify each unique carbon atom.

Note: The DOT script above is a placeholder for a chemical structure diagram. A visual representation is provided below for clarity.

Figure 2: Structure of 4-Amino-2-methoxypyrimidine-5-carbonitrile with numbering for NMR.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum will provide three key signals corresponding to the three distinct types of protons in the molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Label | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale |

| H₆ | Singlet (s) | 1H | ~8.2 - 8.5 | This is the only aromatic proton on the electron-deficient pyrimidine ring, placing it significantly downfield. |

| -NH₂ | Broad Singlet (br s) | 2H | ~7.0 - 7.5 | The amino protons are exchangeable, resulting in a broad signal. Its position can vary with concentration and temperature. |

| -OCH₃ | Singlet (s) | 3H | ~3.9 - 4.1 | Protons of a methoxy group attached to an aromatic ring typically appear in this region. |

¹³C NMR Spectroscopy: Carbon Backbone Identification

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the unique electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₂ | ~168 - 172 | Attached to two nitrogen atoms and an oxygen, this carbon is highly deshielded and appears far downfield. |

| C₄ | ~160 - 164 | Attached to two nitrogen atoms and bearing the amino group, also significantly downfield. |

| C₆ | ~158 - 162 | The aromatic CH carbon, deshielded by the ring nitrogens. |

| -C≡N | ~115 - 118 | The nitrile carbon has a characteristic chemical shift in this region. |

| C₅ | ~85 - 90 | This carbon is shielded relative to the other ring carbons due to its substitution pattern, particularly the electron-donating effect of the amino group at C4 and the nitrile group. Its signal may be weak. |

| -OCH₃ | ~54 - 58 | A typical chemical shift for a methoxy carbon attached to an aromatic system. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively dissolves the compound and slows the exchange rate of the -NH₂ protons, often allowing them to be observed more clearly than in other solvents.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments to Run:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons, which would confirm the assignments for C₆ (CH) and -OCH₃ (CH₃).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ~39.52 ppm).

Trustworthiness: The combination of ¹H and ¹³C NMR provides a self-validating dataset. The number of signals in each spectrum must match the number of unique protons and carbons. Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) could be employed to definitively correlate the H₆ proton directly to the C₆ carbon, providing an additional layer of confirmation if any ambiguity existed.

Part 5: Final Synthesis – Assembling the Puzzle

The structural elucidation of 4-Amino-2-methoxypyrimidine-5-carbonitrile is complete when the data from all three techniques converge to support a single, unambiguous structure.

-

HRMS confirms the elemental composition is C₆H₆N₄O .

-

FT-IR confirms the presence of an -NH₂ group, a -C≡N group, a -OCH₃ group, and an aromatic pyrimidine ring .

-

¹H NMR confirms the presence of one aromatic proton, two amino protons, and three methoxy protons, consistent with the proposed structure.

-

¹³C NMR confirms the presence of six unique carbons, whose chemical shifts are perfectly aligned with the expected electronic environments of the carbons in the pyrimidine ring, the nitrile, and the methoxy group.

This cohesive and mutually reinforcing dataset provides irrefutable proof of the compound's identity and structure, meeting the rigorous standards required for research, regulatory submission, and drug development.

References

- Vertex AI Search. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.).

- BenchChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile.

- García-Vázquez, J. B., et al. (2015). Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. Magnetic Resonance in Chemistry, 53(12), 1061-1070.

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI.

- Pourmousavi, S. A., & Saeedi, L. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123.

- BenchChem. (n.d.). 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile.

- AL-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.

- Huang, W., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 24(16), 3648-3657.

- El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.

- BenchChem. (n.d.). Mass spectrometry analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jchps.com [jchps.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. mdpi.com [mdpi.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Pyrimidine-5-Carbonitrile Derivatives: A Technical Guide to Unlocking Their Biological Activity

Introduction: The Pyrimidine-5-Carbonitrile Scaffold - A Privileged Motif in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleic acids, vitamins, and coenzymes, making it a cornerstone of biological processes.[1] Its inherent drug-like properties and synthetic tractability have positioned it as a "privileged scaffold" in medicinal chemistry. Among its numerous functionalized congeners, pyrimidine-5-carbonitrile derivatives have emerged as a particularly promising class of compounds with a wide spectrum of pharmacological activities.[2][3][4] This technical guide provides an in-depth exploration of the diverse biological activities of novel pyrimidine-5-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the burgeoning landscape of pyrimidine-5-carbonitrile-based therapeutics.

I. Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents remains a paramount challenge in modern medicine. Pyrimidine-5-carbonitrile derivatives have demonstrated significant potential in this arena, primarily through their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival.

A. Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A predominant mechanism by which pyrimidine-5-carbonitrile derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling. Many of these derivatives are designed as ATP-mimicking tyrosine kinase inhibitors.[5][6]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have reported the design and synthesis of pyrimidine-5-carbonitrile derivatives as potent inhibitors of EGFR.[5][6][7] For instance, compound 10b from one study emerged as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM and exhibited excellent anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines.[7] Similarly, compound 11b was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M).[5][6][8]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Novel pyrimidine-5-carbonitrile derivatives have been developed as VEGFR-2 inhibitors.[9] For example, compounds 11e and 12b were identified as potent VEGFR-2 inhibitors with IC50 values of 0.61 and 0.53 µM, respectively.[9]

-

PI3K/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer. Morpholinopyrimidine-5-carbonitrile derivatives have been synthesized as dual PI3K/mTOR inhibitors.[10][11] Compounds 12b and 12d from a recent study demonstrated significant inhibitory activity against PI3Kα and mTOR.[10][11] Another study showed that compound 7f acts as a multi-acting inhibitor on the PI3K/AKT axis.[12]

Beyond kinase inhibition, these derivatives often induce apoptosis (programmed cell death) in cancer cells. This is frequently observed through cell cycle arrest at specific phases (e.g., G2/M or S phase) and an increase in apoptotic markers like annexin-V stained cells and caspase-3 levels.[6][7][9][13]

B. Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrimidine-5-carbonitrile derivatives against various cancer cell lines.

| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 10b | EGFR | HepG2 | 3.56 | [7] |

| A549 | 5.85 | [7] | ||

| MCF-7 | 7.68 | [7] | ||

| 11b | EGFRWT, EGFRT790M | HCT-116 | 3.37 | [5][6][8] |

| HepG-2 | 3.04 | [5][6][8] | ||

| MCF-7 | 4.14 | [5][6][8] | ||

| A549 | 2.4 | [5][6][8] | ||

| 4e | EGFRWT, COX-2 | Colo 205 | 1.66 | [13] |

| 4f | EGFRWT, COX-2 | Colo 205 | 1.83 | [13] |

| 11e | VEGFR-2 | HCT-116 | 1.14 | [9] |

| MCF-7 | 1.54 | [9] | ||

| 12b | PI3K/mTOR | Leukemia SR | 0.10 | [10][11] |

| 12d | PI3K/mTOR | Leukemia SR | 0.09 | [10][11] |

C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel pyrimidine-5-carbonitrile derivatives on cancer cell lines.

1. Cell Culture and Seeding:

- Maintain the desired cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

- Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or erlotinib).

- Incubate the plates for 48-72 hours.

3. MTT Assay:

- After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

- Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals.

- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plates gently for 10 minutes to ensure complete dissolution.

4. Data Analysis:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability using the following formula:

- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

D. Visualization of Anticancer Signaling Pathways

Caption: Inhibition of EGFR and PI3K/mTOR signaling pathways by pyrimidine-5-carbonitrile derivatives.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrimidine-5-carbonitrile derivatives have shown considerable promise as antibacterial and antifungal agents.[14][15][16]

A. Spectrum of Activity

Studies have demonstrated the activity of these compounds against a range of pathogens:

-

Gram-Positive Bacteria: Activity has been reported against strains like Staphylococcus aureus and Bacillus subtilis.[16]

-

Gram-Negative Bacteria: Some derivatives have shown efficacy against Escherichia coli.[16]

-

Fungi: Antifungal activity has been observed against species such as Candida albicans and Aspergillus flavus.[16]

One study highlighted a derivative, 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile, which exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against both bacterial and fungal strains.[17][18]

B. Quantitative Analysis of Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| 7 | S. aureus | 12.5 | [17][18] |

| B. subtilis | 12.5 | [17][18] | |

| E. coli | 12.5 | [17][18] | |

| C. albicans | 12.5 | [17][18] | |

| 3b, 10b, 10c | Various bacteria & fungi | - | [16] |

| 2-Medpy-3-CN | C. tropicalis | 2 | [14] |

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes a standard method for determining the MIC of novel compounds against bacterial and fungal strains.

1. Preparation of Inoculum:

- Culture the microbial strains on appropriate agar plates overnight at 37°C (for bacteria) or 30°C (for fungi).

- Pick a few colonies and suspend them in sterile saline or broth.

- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

3. Inoculation and Incubation:

- Add the prepared inoculum to each well of the microtiter plate.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

4. Determination of MIC:

- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

- Visual inspection is the primary method for determining the MIC. The use of a viability indicator like resazurin can aid in visualization.

D. Visualization of Antimicrobial Evaluation Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine-5-carbonitrile derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[19][20]

A. Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrimidine-5-carbonitrile derivatives are attributed to their selective inhibition of COX-2.[19][20] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[21] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have reported the synthesis of pyrimidine-5-carbonitrile hybrids as potent and selective COX-2 inhibitors.[19][20] For example, compounds 10c , 10j , and 14e displayed superior in vivo anti-inflammatory activity compared to the reference drug celecoxib.[20]

B. Quantitative Analysis of Anti-inflammatory Activity

| Compound | In vivo Anti-inflammatory Activity (% Edema Inhibition at 4h) | COX-2 IC50 (µM) | Reference |

| 10c | 78.9 - 89.5 | 0.041 - 0.081 | [20] |

| 10j | 78.9 - 89.5 | 0.041 - 0.081 | [20] |

| 14e | 78.9 - 89.5 | 0.041 - 0.081 | [20] |

| Celecoxib (ref) | 65.4 | - | [20] |

| 3b, 5b, 5d | - | 0.20, 0.18, 0.16 | [19] |

C. Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.

1. Animals:

- Use healthy Wistar rats (150-200 g) of either sex.

- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

- House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Experimental Groups:

- Divide the animals into groups (n=6 per group):

- Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

- Standard Group: Receives a reference anti-inflammatory drug (e.g., indomethacin or celecoxib).

- Test Groups: Receive the pyrimidine-5-carbonitrile derivatives at different doses.

3. Procedure:

- Administer the test compounds and the standard drug orally or intraperitoneally.

- After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

- Measure the paw volume immediately after the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

4. Data Analysis:

- Calculate the percentage of edema inhibition for each group at each time point using the following formula:

- % Inhibition = [(Vc - Vt) / Vc] x 100

- Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

- Compare the percentage of inhibition of the test groups with the standard group to evaluate the anti-inflammatory potency.

IV. Synthesis of Novel Pyrimidine-5-Carbonitrile Derivatives

The synthesis of novel pyrimidine-5-carbonitrile derivatives is a crucial first step in the drug discovery process. A common and efficient method for their synthesis is the Biginelli reaction or a modification thereof.[11][17][18]

A. General Synthetic Scheme

A typical synthetic route involves the cyclocondensation of an aldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium to form a 2-thiouracil-5-carbonitrile intermediate.[9][17][18] This intermediate can then be further modified through various chemical reactions to introduce diverse substituents at different positions of the pyrimidine ring, allowing for the exploration of structure-activity relationships.[11][15]

B. Visualization of a General Synthetic Pathway

Caption: A generalized synthetic pathway for novel pyrimidine-5-carbonitrile derivatives.

Conclusion and Future Directions

Pyrimidine-5-carbonitrile derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them an attractive area for further research. Future efforts should focus on:

-

Lead Optimization: Fine-tuning the structure of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to uncover novel mechanisms.

-

In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

-

Combinatorial Approaches: Exploring the synergistic effects of pyrimidine-5-carbonitrile derivatives with existing therapies to overcome drug resistance and improve treatment outcomes.

The continued exploration of this privileged scaffold holds the key to unlocking a new generation of medicines to address some of the most pressing challenges in human health.

References

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing.

- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Publishing.

- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed.

- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing).

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH.

- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Publishing.

- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC - PubMed Central.

- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH.

- Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed.

- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed.

- Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M - ResearchGate.

- Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems.

- (PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles - ResearchGate.

- Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. - ResearchGate.

- Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies | Request PDF - ResearchGate.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.

- (PDF) Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5- carbonitrile derivatives: Their synthesis and spectral elucidation - ResearchGate.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. wjarr.com [wjarr.com]

- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

A-Level Technical Guide to 4-Amino-2-methoxypyrimidine-5-carbonitrile: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 4-Amino-2-methoxypyrimidine-5-carbonitrile, a heterocyclic building block of significant interest in medicinal and agricultural chemistry. We explore the foundational importance of the pyrimidine scaffold, detail the physicochemical properties of the title compound, and present a scientifically robust, proposed synthetic route via nucleophilic aromatic substitution. The narrative emphasizes the causality behind experimental choices, grounded in established principles of heterocyclic chemistry. Furthermore, this document outlines the compound's critical role as a versatile intermediate in the development of advanced pharmaceutical agents and other bioactive molecules.

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring is a cornerstone of heterocyclic chemistry, most notably forming the structural basis for the nucleobases uracil, thymine, and cytosine in RNA and DNA. This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in drug discovery. Its unique electronic properties and the multiple sites available for functionalization allow for the fine-tuning of steric and electronic characteristics, making it a versatile template for designing molecules with specific biological targets.

Consequently, synthetic methodologies for creating novel pyrimidine derivatives are of paramount interest in medicinal and agrochemical research.[1] These compounds exhibit a vast spectrum of biological activities, including analgesic, antihypertensive, and anti-inflammatory properties.[1] 4-Amino-2-methoxypyrimidine-5-carbonitrile (Figure 1) emerges as a particularly valuable intermediate within this class, offering three distinct functional groups—an amine, a methoxy group, and a nitrile—that can be selectively manipulated to build more complex molecular architectures.

Figure 1. Structure of 4-Amino-2-methoxypyrimidine-5-carbonitrile.

Physicochemical and Structural Data

A comprehensive understanding of the compound's properties is essential for its effective use in synthesis, including handling, reaction setup, and purification. The key identifiers and properties are summarized in Table 1.

Table 1: Properties of 4-Amino-2-methoxypyrimidine-5-carbonitrile

| Identifier | Value |

| CAS Number | 16697-57-3 |

| Molecular Formula | C₆H₆N₄O |

| Molecular Weight | 150.14 g/mol |

| IUPAC Name | 4-amino-2-methoxypyrimidine-5-carbonitrile |

| Appearance | Typically a solid (e.g., off-white powder) |

| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. |

Synthesis of 4-Amino-2-methoxypyrimidine-5-carbonitrile

While multicomponent reactions are a common strategy for constructing pyrimidine rings,[1] a highly efficient and logical route to 4-Amino-2-methoxypyrimidine-5-carbonitrile is through the functionalization of a pre-existing pyrimidine core. The most chemically sound approach is a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

This proposed synthesis leverages the readily available precursor, 4-Amino-2-chloropyrimidine-5-carbonitrile (CAS 94741-69-2), and substitutes the chloro group with a methoxy group using sodium methoxide.[2] The chlorine atom at the 2-position of the pyrimidine ring is an excellent leaving group, activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogens and the adjacent cyano group.

Generalised Experimental Protocol & Mechanistic Rationale

Step-by-Step Methodology and Scientific Rationale:

-

Reaction Setup : The starting material, 4-Amino-2-chloropyrimidine-5-carbonitrile, is dissolved in an anhydrous polar aprotic solvent, typically methanol.

-

Expertise & Experience : Methanol is the ideal solvent as it serves a dual purpose: it readily dissolves the reactants and is the source of the methoxide nucleophile upon reaction with sodium. Using it in excess drives the reaction equilibrium towards the product. Anhydrous conditions are critical to prevent the formation of the corresponding 2-hydroxypyrimidine via reaction with water.

-

-

Reagent Addition : A solution of sodium methoxide in methanol is added to the mixture.

-

Trustworthiness : Sodium methoxide is a potent nucleophile and a strong base. Its concentration directly influences the reaction kinetics. It is often prepared in situ by carefully adding sodium metal to methanol or, more conveniently, by using a commercially available solution.

-

-

Reaction : The mixture is heated to reflux (approximately 65 °C for methanol).

-

Expertise & Experience : The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate. The progress is monitored by Thin-Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.

-

-

Work-up : Upon completion, the reaction is cooled to room temperature. The basic mixture is neutralized, typically with a mild acid like acetic acid, which protonates any excess methoxide and forms sodium acetate. The solvent is then removed under reduced pressure.

-

Trustworthiness : Neutralization is a critical self-validating step. It quenches the reactivity of the strong base, preventing potential side reactions during solvent removal and purification. The resulting crude product is often a solid mixture of the desired product and inorganic salts (NaCl, sodium acetate).

-

-

Purification : The crude solid is purified.

-

Expertise & Experience : Recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) is often sufficient to remove the inorganic salts and yield a product of high purity. If co-products are present, silica gel column chromatography may be required.

-

Applications in Research and Drug Development

The trifunctional nature of 4-Amino-2-methoxypyrimidine-5-carbonitrile makes it a highly versatile building block for creating libraries of complex molecules for biological screening.

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals. Its structure is found within molecules designed as antiviral and anticancer agents. The different functional groups allow for sequential reactions to build out more complex structures targeting specific enzymes or receptors.

-

Agrochemicals : It is also utilized in the formulation of modern agrochemicals, contributing to the development of potent and selective herbicides and fungicides that are essential for crop protection and yield improvement.

-

Biochemical Research : Researchers use this and related pyrimidines in studies of nucleic acid metabolism and to develop probes for identifying new therapeutic targets.

Conclusion

4-Amino-2-methoxypyrimidine-5-carbonitrile stands as a valuable and versatile intermediate in synthetic organic chemistry. Its preparation via a proposed nucleophilic aromatic substitution from its 2-chloro analogue is efficient and grounded in well-established reaction principles. The strategic placement of its amino, methoxy, and nitrile functionalities provides chemists with multiple avenues for elaboration, solidifying its importance as a core building block in the ongoing search for novel and effective pharmaceuticals and agrochemicals.

References

-

Molbase. (n.d.). 4-AMINO-2-CHLOROPYRIMIDINE-5-CARBONITRILE. Retrieved January 18, 2026, from [Link]

-

ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved January 18, 2026, from [Link]

- Heravi, M. M., et al. (2008).

-

Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved January 18, 2026, from [Link]

Sources

4-Amino-2-methoxypyrimidine-5-carbonitrile as a building block in medicinal chemistry

An In-Depth Technical Guide to 4-Amino-2-methoxypyrimidine-5-carbonitrile: A Versatile Building Block in Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including the nucleobases uracil, thymine, and cytosine, which are fundamental to life itself. Within this broad class of heterocycles, the 4-aminopyrimidine-5-carbonitrile scaffold has emerged as a "privileged" structure—a molecular framework that is capable of binding to multiple biological targets and serves as a versatile starting point for the development of novel therapeutics. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a rigid core, makes it an ideal candidate for targeting enzyme active sites, particularly those of protein kinases.

This technical guide provides an in-depth exploration of 4-amino-2-methoxypyrimidine-5-carbonitrile as a key building block in modern drug discovery. While this specific compound holds significant potential, it is a relatively specialized member of its class. Therefore, to provide a comprehensive and field-proven perspective, this guide will also draw upon data and experimental protocols from its more extensively documented structural analogs, such as 4-amino-2-methylpyrimidine-5-carbonitrile and 4-amino-2-(methylthio)pyrimidine-5-carbonitrile. The principles of synthesis, reactivity, and biological application are highly conserved across these closely related molecules, and their study provides a robust framework for understanding the utility of the 2-methoxy variant.

Physicochemical Properties and Structural Characterization

Accurate characterization of a building block is the foundation of its successful application. The physicochemical properties of 4-amino-2-methoxypyrimidine-5-carbonitrile dictate its solubility, reactivity, and handling, while spectroscopic data provide the definitive fingerprint for its identification and quality control.

Table 1: Physicochemical Properties of 4-Amino-2-methoxypyrimidine-5-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O | - |

| Molecular Weight | 150.14 g/mol | - |

| Monoisotopic Mass | 150.05415 Da | [1] |

| CAS Number | 54555-73-0 | - |

| Predicted XlogP | 0.4 | [1] |

| Appearance | Solid (predicted) | - |

Due to the limited availability of published experimental data for the 2-methoxy variant, the following table presents data for the closely related and well-characterized analog, 4-amino-2-methylpyrimidine-5-carbonitrile, which serves as a representative example of this chemical class.

Table 2: Experimental Data for a Representative Analog: 4-Amino-2-methylpyrimidine-5-carbonitrile

| Property | Value | Source |

| CAS Number | 698-29-3 | |

| Molecular Formula | C₆H₆N₄ | |

| Molecular Weight | 134.14 g/mol | |

| Appearance | Solid | |

| Melting Point | 232.0 - 241.0 °C (for 2-methylthio analog) | [2] |

| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in DMSO, ethanol, and methanol. | [3] |

| ¹H NMR | δ 6.9 (s, 4H, NH₂), δ 8.05 (s, 1H, Ar-H) (for 2,4-diamino analog in DMSO-d₆) | [4] |

| ¹³C NMR | δ 83.0 (C5), 117.0 (C≡N), 161.3 (C6), 166.6 (C2), 167.2 (C4) (for 2,4-diamino analog) | [4] |

| IR Spectroscopy | ν 3478, 3329 (NH₂), 2212 (C≡N), 1640 (C=N) cm⁻¹ (for a 2-phenyl analog) | [5] |

Note: Spectroscopic data can vary based on the specific analog and solvent used. The provided data illustrates the key expected signals.

Synthesis and Manufacturing

The construction of the 4-aminopyrimidine-5-carbonitrile core is typically achieved through a multicomponent condensation reaction, a highly efficient method that builds the heterocyclic ring from simple acyclic precursors.

General Synthetic Strategy

The most prevalent route involves the condensation of an amidine (or its hydrochloride salt) with a malononitrile derivative. The choice of amidine dictates the substituent at the C-2 position of the pyrimidine ring. For the synthesis of 4-amino-2-methoxypyrimidine-5-carbonitrile, a methoxy-amidine precursor such as O-methylisourea would be required. For the well-documented 2-methyl analog, acetamidine is used.

Caption: General synthetic workflow for 4-amino-2-alkylpyrimidine-5-carbonitriles.

Experimental Protocol: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

The following protocol is a representative example adapted from established procedures for synthesizing the 2-methyl analog.[6]

Materials:

-

t-Butanol

-

Acetamidine hydrochloride

-

Malononitrile

-

30% Aqueous formaldehyde

-

70% tert-Butyl hydroperoxide

Procedure:

-

To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).

-

Heat the mixture to 65-70 °C and maintain for 4 hours.

-

Cool the reaction mixture to 20-25 °C.

-

Carefully add 70 wt% tert-butyl hydroperoxide (1.4 g) and stir the reaction at 30-35 °C for 1 hour.

-

Monitor the reaction progress by an appropriate method (e.g., HPLC or TLC).

-

Upon completion, the product can be isolated via standard workup procedures, such as crystallization, to yield 2-methyl-4-amino-5-cyanopyrimidine.[6] Reported yields for similar procedures are often high, in the range of 92%, with excellent purity.[6]

Note on Causality: The use of a one-pot, multi-component reaction is a strategic choice for efficiency and atom economy, which are critical in process chemistry. The initial condensation forms the pyrimidine ring, and the subsequent oxidation step is crucial for aromatization to the final stable product.

Chemical Reactivity and Derivatization Potential

The medicinal chemistry value of 4-amino-2-methoxypyrimidine-5-carbonitrile stems from its three distinct functional groups, which serve as handles for diversification and the introduction of pharmacophoric features.

Caption: Key reactive sites and derivatization pathways for the scaffold.

-

The 4-Amino Group: This primary amine is a key hydrogen bond donor and a site for nucleophilic attack. It can be readily alkylated or arylated to introduce substituents that can occupy hydrophobic pockets in a target protein. This is a common strategy in the design of kinase inhibitors to achieve selectivity.

-

The 5-Nitrile Group: The cyano group is a versatile functional handle.

-

Reduction: It can be catalytically hydrogenated (e.g., using Raney Nickel) to form a 5-(aminomethyl)pyrimidine. This introduces a flexible basic linker, useful for interacting with acidic residues like aspartate or glutamate in an active site.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxamide or a carboxylic acid. This converts a non-polar group into a potent hydrogen bond donor/acceptor.

-

Bioisostere: In some contexts, the nitrile itself can act as a bioisosteric replacement for other functional groups, serving as a hydrogen bond acceptor.

-

-

The Pyrimidine Ring: The ring itself is relatively electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C-6 position, especially if a leaving group is present or installed. This allows for the introduction of larger aryl or heteroaryl groups to expand the molecular scaffold.[7]

-

The 2-Methoxy Group: Compared to a 2-methylthio group, the 2-methoxy group is generally a poorer leaving group for nucleophilic substitution. However, its oxygen atom can act as a hydrogen bond acceptor, influencing the binding orientation of the molecule within an enzyme active site.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition